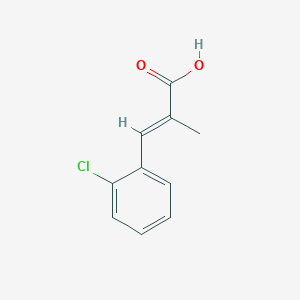
2-Chloro-alpha-methylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-alpha-methylcinnamic acid, also known as 2-chlorocinnamic acid or 2-CC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cinnamic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In
作用機序
The mechanism of action of 2-chloro-alpha-methylcinnamic acid varies depending on its application. In the case of NSAIDs, this compound inhibits the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 2-chloro-alpha-methylcinnamic acid reduces inflammation and pain.
In the case of herbicides and fungicides, 2-chloro-alpha-methylcinnamic acid disrupts the metabolic processes of weeds and fungal pathogens, leading to their death. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-alpha-methylcinnamic acid vary depending on its application. In the case of NSAIDs, this compound can cause gastrointestinal side effects, such as ulcers and bleeding, if used for prolonged periods. It can also cause renal toxicity and liver damage in some cases.
In the case of herbicides and fungicides, 2-chloro-alpha-methylcinnamic acid can have toxic effects on non-target organisms, such as insects and birds. It is important to use this compound in a responsible manner to minimize its impact on the environment.
実験室実験の利点と制限
The advantages of using 2-chloro-alpha-methylcinnamic acid in lab experiments include its high yield, easy purification, and wide range of applications. This compound can be easily synthesized using the Friedel-Crafts reaction and can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
The limitations of using 2-chloro-alpha-methylcinnamic acid in lab experiments include its potential toxicity and the need for careful handling. This compound can be hazardous if not handled properly, and precautions should be taken to ensure the safety of researchers.
将来の方向性
There are several future directions for the study of 2-chloro-alpha-methylcinnamic acid. One potential area of research is the development of new pharmaceuticals based on this compound. It has been shown to have potential as an anticancer agent, and further research could lead to the development of new cancer treatments.
Another area of research is the development of new herbicides and fungicides based on 2-chloro-alpha-methylcinnamic acid. This compound has shown promise in the control of weeds and fungal pathogens, and further research could lead to the development of more effective and environmentally friendly crop protection products.
Finally, there is potential for the use of 2-chloro-alpha-methylcinnamic acid in the synthesis of new materials. Its good thermal stability and easy incorporation into polymer matrices make it a promising candidate for use in the development of new materials with unique properties.
Conclusion
In conclusion, 2-chloro-alpha-methylcinnamic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new pharmaceuticals, agrochemicals, and materials with unique properties.
合成法
The synthesis of 2-chloro-alpha-methylcinnamic acid can be achieved through several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Knoevenagel reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of chloroacetyl chloride and cinnamic acid in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The yield of this reaction is typically high, and the purity of the product can be easily controlled.
科学的研究の応用
2-Chloro-alpha-methylcinnamic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and mefenamic acid. It has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of agrochemicals, 2-chloro-alpha-methylcinnamic acid has been used as a herbicide and a fungicide. It has been shown to be effective against a wide range of weeds and fungal pathogens, making it a promising candidate for use in crop protection.
In the materials science field, 2-chloro-alpha-methylcinnamic acid has been used in the synthesis of polymers and other materials. It has been shown to have good thermal stability and can be easily incorporated into various polymer matrices.
特性
製品名 |
2-Chloro-alpha-methylcinnamic acid |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ |
InChIキー |
OYWFDXZJJUELMZ-VOTSOKGWSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1Cl)/C(=O)O |
SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
正規SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

